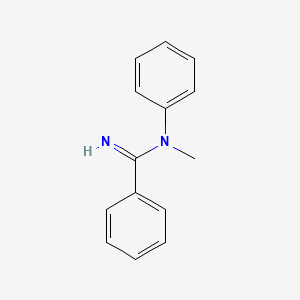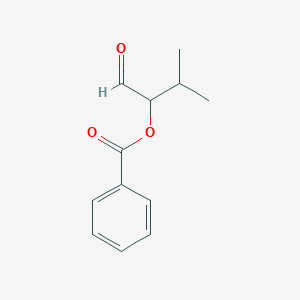
(3-Methyl-1-oxobutan-2-yl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1-oxobutan-2-yl) benzoate is an organic compound with the molecular formula C12H14O3. It is an ester formed from the reaction of benzoic acid and 3-methyl-2-oxobutanoic acid. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-oxobutan-2-yl) benzoate typically involves the esterification of benzoic acid with 3-methyl-2-oxobutanoic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction can be represented as follows:
C6H5COOH+CH3COCH2COOH→C6H5COOCH2COCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-1-oxobutan-2-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and 3-methyl-2-oxobutanoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Benzoic acid and 3-methyl-2-oxobutanoic acid.
Reduction: Benzyl alcohol and 3-methyl-2-oxobutanol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Methyl-1-oxobutan-2-yl) benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-Methyl-1-oxobutan-2-yl) benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid and 3-methyl-2-oxobutanoic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: An ester formed from benzoic acid and methanol.
Ethyl benzoate: An ester formed from benzoic acid and ethanol.
Propyl benzoate: An ester formed from benzoic acid and propanol.
Uniqueness
(3-Methyl-1-oxobutan-2-yl) benzoate is unique due to the presence of the 3-methyl-2-oxobutanoic acid moiety, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler esters like methyl benzoate or ethyl benzoate.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(3-methyl-1-oxobutan-2-yl) benzoate |
InChI |
InChI=1S/C12H14O3/c1-9(2)11(8-13)15-12(14)10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
Clave InChI |
SEPIVKHCMVANBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C=O)OC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
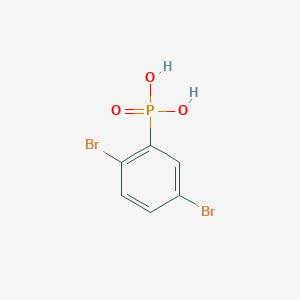
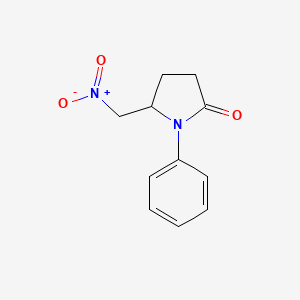

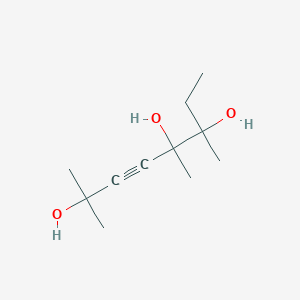
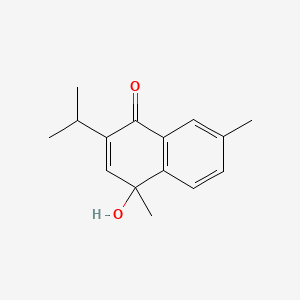

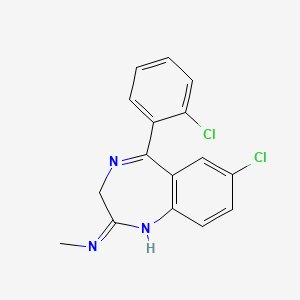
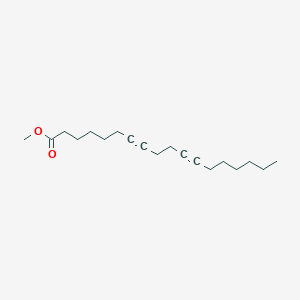
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)

